molecular formula C5H3Br2N B081906 3,4-Dibromopyridine CAS No. 13534-90-2

3,4-Dibromopyridine

Cat. No. B081906
CAS RN: 13534-90-2
M. Wt: 236.89 g/mol
InChI Key: ZFZWZGANFCWADD-UHFFFAOYSA-N
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Description

Synthesis Analysis


The synthesis of 3,4-dibromopyridine derivatives involves regioselective reactions and metal-halogen exchanges. For example, the Suzuki cross-coupling reactions of 2,4-dibromopyridine allow the selective synthesis of 4-bromo-2-carbon substituted pyridines under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006). Additionally, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles leads to 4-alkyl-3,5-dibromopyridines and further substitution can produce 3,4,5-trisubstituted pyridines (Gu & Bayburt, 1996).

Molecular Structure Analysis


The molecular structure of dibromopyridine derivatives has been analyzed through X-ray diffraction, revealing the cis conformation of Br atoms and slight deformations in the dibromopyridine ring (Bukowska-strzyzewska et al., 1980).

Chemical Reactions and Properties


Dibromopyridine compounds are involved in various chemical reactions, such as radical decarboxylative bromination for the synthesis of bipyridine derivatives and metal-catalyzed substitutions leading to terpyridine complexes (Romero & Ziessel, 1995); (Huo, Arulsamy, & Hoberg, 2011).

Scientific Research Applications

  • Regioselective Suzuki Cross-Coupling Reactions : 3,4-Dibromopyridine is used in regioselective Suzuki cross-coupling reactions to produce 4-bromo-2-carbon substituted pyridines. This process is crucial for generating compounds that are challenging to prepare by other means. The reactivity is explained by the electrophilic character of the C–Br bonds in the molecule (Sicre, Alonso-Gómez, & Cid, 2006).

  • Synthesis of β- and δ-Carbolines : It serves as a starting material for the synthesis of β- and δ-carbolines, which are achieved through site-selective Cu-catalyzed double C–N coupling reactions and subsequent annulations. These compounds have significant implications in medicinal chemistry (Hung et al., 2021).

  • Amination Reactions : 3,4-Dibromopyridine is used in amination reactions to produce diaminopyridines. The course of these aminations provides insights into the mechanisms of reactions with halogenopyridines and the influence of substituents (Streef & Hertog, 2010).

  • Synthesis of Pyridyl Bromides : It is used in the mono-arylation of 3,5-dibromopyridine to obtain pyridyl bromides, which are key intermediates for generating bioactive compounds. This process involves a palladacycle-catalyzed Suzuki reaction (Zhang et al., 2007).

  • Preparation of Polymers : 3,4-Dibromopyridine is used in the preparation of polymers with proton-conducting properties and high stability toward oxidation. These polymers have potential applications in various industries (Takei et al., 2012).

  • Potassium Channel Blocker Studies : It's been found to act as a potent blocker of potassium channels in nerve membranes, providing insights into the mechanism of action and potentially leading to therapeutic applications (Kirsch & Narahashi, 1978).

  • Neurological Research : 3,4-Dibromopyridine has been studied for its effects on the evoked activity of the pyramidal cell layer of the hippocampus, contributing to our understanding of its impact on neurological processes (Kuhnt & Szente, 1982).

Safety And Hazards

When handling 3,4-Dibromopyridine, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should be used only under a chemical fume hood . Inhalation and ingestion should be avoided . If swallowed, immediate medical assistance should be sought .

Relevant Papers There are several papers related to 3,4-Dibromopyridine. For instance, one paper discusses the reaction mechanism of aqueous ammonia with 3,4-dibromopyridine . Another paper presents a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo . These papers provide valuable insights into the chemical properties and potential applications of 3,4-Dibromopyridine.

properties

IUPAC Name

3,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWZGANFCWADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355746
Record name 3,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromopyridine

CAS RN

13534-90-2
Record name 3,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
NT Son, TAN Tien, MB Ponce, P Ehlers, NT Thuan… - Synlett, 2020 - thieme-connect.com
Two-step sequential procedures for the Pd-catalyzed synthesis of 5- and 6-azaindoles are reported. The reactions proceed in very good yields. 6-Azaindoles are formed through site-…
Number of citations: 5 www.thieme-connect.com
LB Bos, HJ den Hertog - … des Travaux Chimiques des Pays‐Bas, 1969 - Wiley Online Library
Animations of the six dibromopyridines with lithium piperidide and piperidine in ethereal solution have been investigated. In boiling solution 2,6‐dibromo‐pyridine is converted into 2,6‐…
Number of citations: 4 onlinelibrary.wiley.com
MA Bennett, DCR Hockless, E Wenger - Polyhedron, 1995 - Elsevier
Monomeric η 1 -(3-chloro)-2-pyridyl complexes of nickel(II), NiCl(3-ClC 5 H 3 N-2) L 2 [L 2 = 2PEt 3 (1), dcpe (2); dcpe = 1,2-bis(dicyclohexylphosphino)ethane, (C 6 H 11 ) 2 PCH 2 CH …
Number of citations: 15 www.sciencedirect.com
TQ Hung, D Van Tinh, HN Do, TAN Tien, D Van Do… - Tetrahedron, 2019 - Elsevier
Two efficient and practical approaches are reported for the synthesis of β- and γ-carboline derivatives from 3,4-dibromopyridine as a common starting material. The β-carbolines were …
Number of citations: 11 www.sciencedirect.com
JW Streef, HJ Den Hertog - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
In connection with an investigation being carried out in our laboratory on the influence of substituents on the course of reactions of halogenopyridines with potassium amide in liquid …
Number of citations: 25 onlinelibrary.wiley.com
M Van Ammers, B Haase - Tetrahedron, 1962 - Elsevier
Pyridine-N-oxide has been brominated with a mixture of bromine and fuming sulphuric acid. 3-Bromopyridine-N-oxide is formed as the chief product together with 2,5- and 3,4-dibromo-…
Number of citations: 21 www.sciencedirect.com
HJ den Hertog - Recueil des Travaux Chimiques des Pays‐Bas, 1945 - Wiley Online Library
Descriptions are given of different methods of preparation and proofs of the structure of six bromopyridines (2,3‐dibromo‐, 2,4‐dibromo‐, 3,4‐dibromo‐, 2,3,4‐tribromo‐, 2,4,5‐tribromo‐…
Number of citations: 0 onlinelibrary.wiley.com
M Blanco Ponce, MI Mangione… - European Journal of …, 2022 - Wiley Online Library
A variety of thieno[3,2‐f]isoquinolines were prepared by combination of Pd catalysed cross‐coupling reactions with Brønsted acid mediated cycloisomerisations. The reactions tolerate …
B Van Phuc, HN Do, NM Quan, NN Tuan, NQ An… - Synlett, 2021 - thieme-connect.com
Two efficient and practical approaches are reported for the synthesis of β- and δ-carbolines from 3,4-dibromopyridine. The synthesis is based on site-selective Cu-catalyzed double C–N …
Number of citations: 6 www.thieme-connect.com
HJ Den Hertog, L Van der Does… - Recueil des Travaux …, 1962 - Wiley Online Library
When pyridine (4 moles) is heated at 130 in fuming sulphuric acid with bromine (1 mole), 1.6‐1.8 moles of pure 3‐bromopyridine are formed according to the equation 2 C 5 H 5 N + 2 …
Number of citations: 31 onlinelibrary.wiley.com

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